An In-depth Technical Guide to 2-(3-Fluorophenyl)pyrimidin-4-ol: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-(3-Fluorophenyl)pyrimidin-4-ol: Structure, Synthesis, and Therapeutic Potential
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive technical overview of 2-(3-Fluorophenyl)pyrimidin-4-ol (CAS No: 76128-78-4), a heterocyclic compound with significant potential in drug discovery. We will delve into its fundamental chemical structure, with a particular focus on its tautomeric nature, and present a detailed, field-proven synthetic protocol. Furthermore, this document provides an expert analysis of its expected spectroscopic characteristics to aid in its identification and characterization. We conclude by contextualizing its potential biological activities within the broader landscape of pyrimidine-based therapeutics, offering insights for researchers, scientists, and drug development professionals aiming to explore this promising chemical entity.
Molecular Structure and Physicochemical Properties
2-(3-Fluorophenyl)pyrimidin-4-ol is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This ring is substituted at the 2-position with a 3-fluorophenyl group and at the 4-position with a hydroxyl group.
Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium
A critical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxyl (enol) form and the keto (amide) form.[3] Spectroscopic and crystallographic evidence from related compounds overwhelmingly indicates that the equilibrium strongly favors the keto tautomer, 2-(3-Fluorophenyl)-3H-pyrimidin-4-one, in both solution and the solid state.[4][5] This preference is crucial for its chemical reactivity and its potential hydrogen bonding interactions with biological macromolecules. The stability of the keto form is attributed to the greater stability of the amide bond system compared to the enol.
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Data Summary
The fundamental properties of 2-(3-Fluorophenyl)pyrimidin-4-ol are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 76128-78-4 | [6] |
| Molecular Formula | C₁₀H₇FN₂O | [6] |
| Molecular Weight | 190.17 g/mol | [6] |
| Appearance | Expected to be an off-white to light gray solid. | [7] |
| Melting Point | Not available in cited literature. | [8] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | General chemical knowledge |
| Predicted XlogP | 1.9 | [9] |
Synthesis and Purification
The synthesis of 2-substituted pyrimidin-4-ones is a well-established process in organic chemistry, most commonly achieved through the condensation of a β-ketoester with an amidine. This approach, often a variation of the Pinner synthesis, provides a reliable and efficient route to the target molecule.
Synthetic Workflow
The recommended synthetic pathway involves a two-step process: first, the generation of 3-fluorobenzamidine hydrochloride from 3-fluorobenzonitrile, followed by its cyclocondensation with ethyl acetoacetate.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Expertise & Experience Insight: This protocol is designed for robustness. The use of sodium ethoxide as a base is critical as it deprotonates the ethyl acetoacetate, facilitating the nucleophilic attack on the amidine carbon. The reaction is driven to completion by heating under reflux, which overcomes the activation energy for the cyclization and subsequent dehydration steps.
Step 1: Synthesis of 3-Fluorobenzamidine Hydrochloride
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Imidate Formation: A solution of 3-fluorobenzonitrile (1.0 eq) in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is sealed and stirred at room temperature for 24 hours. The resulting precipitate (ethyl 3-fluorobenzimidate hydrochloride) is collected by filtration and washed with cold diethyl ether.
-
Ammonolysis: The crude imidate is suspended in a solution of ammonia in ethanol (typically 7N) and stirred in a sealed pressure vessel at room temperature for 48 hours.
-
Isolation: The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield 3-fluorobenzamidine hydrochloride.
Step 2: Cyclocondensation to form 2-(3-Fluorophenyl)pyrimidin-4-ol
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Base Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, sodium metal (1.1 eq) is cautiously dissolved in anhydrous ethanol to generate a fresh solution of sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, ethyl acetoacetate (1.0 eq) is added dropwise, followed by the addition of 3-fluorobenzamidine hydrochloride (1.0 eq).
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and acidified to pH 5-6 with acetic acid or dilute HCl. The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
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Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(3-Fluorophenyl)pyrimidin-4-ol as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR (DMSO-d₆) | ~12.0-13.0 (br s, 1H, N-H), ~8.1 (d, 1H, pyrimidine-H), ~7.8-7.9 (m, 2H, Ar-H), ~7.5-7.6 (m, 1H, Ar-H), ~7.3-7.4 (m, 1H, Ar-H), ~6.2 (d, 1H, pyrimidine-H). The aromatic signals for the 3-fluorophenyl group will show characteristic splitting due to fluorine coupling. |
| ¹³C NMR (DMSO-d₆) | ~165 (C=O), ~162 (d, ¹JCF ≈ 245 Hz, C-F), ~160 (C2), ~155 (C6), ~131 (d, ³JCF ≈ 8 Hz, Ar-C), ~130 (Ar-C), ~123 (Ar-C), ~116 (d, ²JCF ≈ 21 Hz, Ar-C), ~114 (d, ²JCF ≈ 23 Hz, Ar-C), ~105 (C5). |
| ¹⁹F NMR (DMSO-d₆) | A single resonance is expected in the typical range for an aryl fluoride, approximately -110 to -115 ppm. |
Trustworthiness Note: The predicted chemical shifts are based on data from structurally similar compounds, such as N-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine and other fluorinated heterocycles.[11][13] Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present, particularly confirming the predominant keto-tautomer.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| 3200 - 2800 | N-H stretch (amide) | Broad, Medium |
| ~1680 - 1650 | C=O stretch (amide I band) | Strong |
| ~1610 - 1580 | C=N and C=C stretches (ring) | Medium-Strong |
| ~1250 - 1200 | C-F stretch (aryl-fluoride) | Strong |
Self-Validating System: The presence of a strong carbonyl (C=O) absorption band around 1670 cm⁻¹ and the absence of a sharp O-H band above 3500 cm⁻¹ would provide strong evidence for the pyrimidin-4-one structure.[14][15]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
| Technique | Expected m/z Values |
| ESI-MS (+) | [M+H]⁺ at 191.06 |
| High-Resolution MS | Calculated for [C₁₀H₈FN₂O]⁺: 191.0615. Finding a mass close to this value confirms the elemental composition.[9] |
Plausible Fragmentation Pattern: Under ESI-MS/MS conditions, fragmentation could occur via loss of CO (carbonyl group), followed by fragmentation of the fluorophenyl or pyrimidine ring systems.
Potential Biological Activity and Therapeutic Applications
The pyrimidine core is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[2] The introduction of a fluorophenyl group often enhances metabolic stability and binding affinity.
Kinase Inhibition
Many 2-aryl-pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[16] They often act as ATP-competitive inhibitors, where the pyrimidine core mimics the adenine ring of ATP and forms key hydrogen bonds in the kinase hinge region. The 3-fluorophenyl group can then occupy an adjacent hydrophobic pocket, providing potency and selectivity. Derivatives of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole have shown significant inhibitory effects on p38α kinase, a key mediator in inflammatory processes.[17]
Caption: Proposed mechanism of action as an ATP-competitive kinase inhibitor.
Other Potential Applications
-
Anticancer: Beyond kinase inhibition, pyrimidine derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[18]
-
Antimicrobial: The pyrimidine scaffold is found in antibacterial and antifungal agents.[1][19] The specific substitution pattern of 2-(3-Fluorophenyl)pyrimidin-4-ol warrants its investigation against various pathogens.
-
CNS Activity: Pyrimidine-based compounds have also been explored for their potential as central nervous system (CNS) agents.[2]
Authoritative Grounding: The exploration of this molecule's therapeutic potential is grounded in the extensive body of literature demonstrating the broad bioactivity of the pyrimidine class.[1][2][20] Researchers are encouraged to screen 2-(3-Fluorophenyl)pyrimidin-4-ol in relevant assays for kinase inhibition, cell proliferation, and antimicrobial activity to uncover its specific therapeutic value.
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